2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine

Description

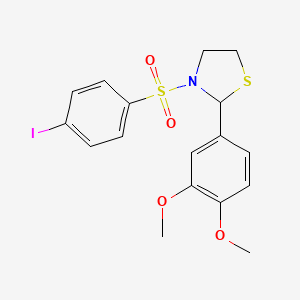

2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a thiazolidine-based compound featuring a 3,4-dimethoxyphenyl group and a 4-iodobenzenesulfonyl moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating effects, while the 4-iodobenzenesulfonyl group contributes to steric bulk and hydrophobicity.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKUDUFTXXHNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-iodobenzenesulfonyl chloride in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include:

- Solvent: Dichloromethane or similar organic solvent

- Temperature: Room temperature to reflux

- Catalysts: Base such as triethylamine or pyridine

Industrial Production Methods

Industrial production methods for such compounds generally involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include:

- Use of continuous flow reactors

- Optimization of reaction times and temperatures

- Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the sulfonyl group to a sulfide.

Substitution: Halogen substitution reactions, particularly involving the iodine atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

- Oxidation products: Sulfoxides, sulfones

- Reduction products: Sulfides

- Substitution products: Various substituted thiazolidines

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogues

- Core Heterocycle: The thiazolidine ring in the target compound differs from triazole ([1]) or imidazole ([4]) cores, impacting ring strain, hydrogen-bonding capacity, and metabolic stability.

- Substituents : The 4-iodobenzenesulfonyl group distinguishes the target from chlorine/bromine-substituted analogues ([1]), offering higher atomic mass and polarizability. Compared to fluorine in [4], iodine increases hydrophobicity and may influence receptor binding through van der Waals interactions.

- Functional Groups: The absence of a dioxo group in the target (vs.

Table 3: Property Comparison

- LogP/Solubility : The iodine substituent increases lipophilicity in the target, reducing aqueous solubility compared to sulfamoyl-containing analogues ([Ev2]).

Biological Activity

The compound 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a member of the thiazolidine class, which has garnered attention due to its diverse biological activities. Thiazolidines are known for their potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure includes a thiazolidine core modified with a 3,4-dimethoxyphenyl group and a 4-iodobenzenesulfonyl moiety, which are critical for its biological activity.

Antidiabetic Activity

Thiazolidine derivatives have been extensively studied for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and glucose metabolism. The compound's structural modifications significantly influence its binding affinity and efficacy in glucose regulation .

Antioxidant Properties

Recent studies indicate that thiazolidine derivatives exhibit notable antioxidant activities. The presence of methoxy groups in the 3,4-dimethoxyphenyl substituent enhances radical scavenging capabilities. For instance, compounds with similar structural features demonstrated significant inhibition of lipid peroxidation and free radical scavenging activities through various assays such as DPPH and ABTS .

Anticancer Potential

Thiazolidin-4-one derivatives have shown promising anticancer activities. The compound's ability to inhibit cancer cell proliferation has been linked to its structural characteristics. Research indicates that modifications at specific positions can lead to enhanced cytotoxic effects against various cancer cell lines . For example, analogs of thiazolidinones have demonstrated IC50 values in the micromolar range against breast and colon cancer cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. Studies suggest that thiazolidines can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidine derivatives reveals that:

- Substituents at Position 2 and 3 : The presence of electron-donating groups (like methoxy) enhances biological activity.

- Halogen Substituents : Iodine at Position 4 increases lipophilicity and may improve cellular uptake.

- Sulfonyl Groups : These groups contribute to the overall stability and solubility of the compound.

| Substituent | Activity Type | Effect on Activity |

|---|---|---|

| Methoxy | Antioxidant | Increased radical scavenging |

| Iodine | Anticancer | Enhanced cell permeability |

| Sulfonyl | Anti-inflammatory | Improved solubility |

Case Studies

- Antidiabetic Study : A recent study evaluated the efficacy of thiazolidine derivatives in diabetic rat models. The results showed a significant reduction in blood glucose levels upon administration of compounds similar to this compound, highlighting its potential as an antidiabetic agent .

- Antioxidant Evaluation : In vitro assays demonstrated that compounds with similar structural motifs exhibited IC50 values lower than standard antioxidants like vitamin C, confirming their potent antioxidant capabilities .

- Cytotoxicity Testing : A series of thiazolidinone analogs were tested against various cancer cell lines, with some showing IC50 values as low as 1 µM, indicating strong anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.